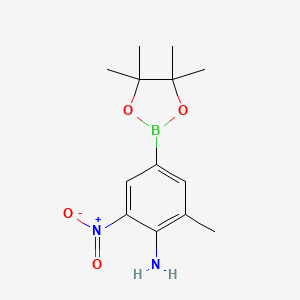

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 956821-91-3

Cat. No.: VC2393047

Molecular Formula: C13H19BN2O4

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956821-91-3 |

|---|---|

| Molecular Formula | C13H19BN2O4 |

| Molecular Weight | 278.11 g/mol |

| IUPAC Name | 2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |

| Standard InChI Key | MXSKEFVXKIIMNX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |

Introduction

Chemical Structure and Properties

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents an important class of functionalized anilines containing a boronic acid pinacol ester group. The compound's structure consists of an aniline core with strategic substitutions that provide versatility in chemical transformations.

Basic Properties and Identifiers

The compound's molecular identity is defined by several key parameters as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 956821-91-3 |

| Molecular Formula | C₁₃H₁₉BN₂O₄ |

| Molecular Weight | 278.11 g/mol |

| Primary Functional Groups | Aniline, Nitro, Boronate ester |

| Position of Substituents | 2-Methyl, 6-Nitro, 4-Boronate ester |

This compound belongs to the broader class of organoboron compounds, specifically pinacol boronate esters, which are highly valued in synthetic chemistry due to their stability and participation in carbon-carbon bond forming reactions.

Structural Features

The compound features several important structural elements that contribute to its chemical behavior:

-

An aniline core structure with a primary amine group that can participate in various transformations

-

A methyl group at the 2-position, which provides steric influence and can affect the reactivity of neighboring groups

-

A nitro group at the 6-position, which serves as a strong electron-withdrawing group

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position, which functions as a masked nucleophile in cross-coupling reactions

The combination of these structural elements creates an electronic distribution that influences the compound's reactivity patterns. The electron-withdrawing nitro group and electron-donating amine create a push-pull electronic system that can be exploited in various chemical transformations.

Synthesis Approaches

While the search results don't provide a specific synthetic route for 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, several approaches can be inferred from the synthesis of related compounds.

Applications in Organic Synthesis

The primary value of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline lies in its versatility as a building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between the boronic acid derivative and various electrophiles. This reaction has revolutionized complex molecule synthesis due to its:

-

Tolerance of diverse functional groups

-

Mild reaction conditions

-

Low toxicity of boron-containing byproducts

-

High selectivity

A typical Suzuki-Miyaura coupling protocol would involve:

| Component | Typical Examples |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | THF, dioxane, toluene/water, DMF |

| Temperature | Room temperature to 100°C |

| Electrophile | Aryl/vinyl halides, triflates, tosylates |

The boronate ester serves as a masked nucleophile that, upon activation, can couple with various electrophiles to form new carbon-carbon bonds. The presence of the nitro and methyl groups on the aniline core provides additional sites for further functionalization, making this compound particularly valuable for the synthesis of complex molecules.

C-N Cross-Coupling Applications

The aniline moiety in 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can participate in palladium-catalyzed C-N cross-coupling reactions. These reactions have become powerful methods for synthesizing nitrogen-containing aromatic compounds, which are prevalent in pharmaceuticals and materials science applications .

Primary anilines are considered relatively straightforward coupling partners for palladium-catalyzed N-arylation due to:

-

Lack of competing β-hydride elimination

-

Increased acidity compared to primary aliphatic amines

-

Formation of diarylamines, which are common structural units in biologically active molecules

Modern catalyst systems based on specialized phosphine ligands enable selective monoarylation and accommodate a broad scope of aryl halides and sulfonates .

Related Compounds and Structural Analogs

Understanding the properties and applications of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is facilitated by examining related compounds that share structural elements or functional group patterns.

Simple Nitroanilines

2-Methyl-6-nitroaniline (CAS: 570-24-1) represents a simpler analog lacking the boronate ester functionality:

-

Molecular formula: C₇H₈N₂O₂

-

Molecular weight: 152.15 g/mol

-

Appearance: Light yellow to orange powder or crystal

-

Melting point: 93.0-97.0°C

-

Purity: >99.0% (GC) in commercial samples

This compound serves as a useful reference point for understanding the basic properties of the nitroaniline portion of our target molecule .

Related Boronate Esters

Several other compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group provide context for understanding the chemistry of this functional group:

-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-thienyl)- (CAS: 214360-70-0)

-

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 955929-54-1)

-

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) (CAS: 25015-63-8)

-

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Of particular interest is 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which differs from our target compound only in the replacement of the amine group with a hydroxyl group .

Comparative Analysis of Properties

The properties of these related compounds can provide insight into the expected behavior of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Table 2 presents a comparison of key compounds:

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|

| 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 278.11 | Aniline, nitro, boronate ester | Cross-coupling reactions |

| 2-Methyl-6-nitroaniline | 152.15 | Aniline, nitro | Dye intermediates, pharmaceutical precursors |

| 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 279.10 | Phenol, nitro, boronate ester | Cross-coupling reactions, phenolic derivatives |

| Pinacolborane | 127.98 | Borane | Borylation reagent |

The presence of the boronate ester group in all these compounds enables participation in Suzuki-Miyaura cross-coupling reactions, while the differences in the other functional groups (amine vs. hydroxyl) affect their reactivity in other transformations .

Future Research Directions

Research on 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could advance in several promising directions:

Advanced Synthetic Methodologies

Development of more efficient synthetic routes would enhance the accessibility of this compound for research and applications. Potential approaches include:

-

One-pot procedures combining nitration and borylation steps

-

Flow chemistry methods for continuous production

-

Green chemistry approaches using less hazardous reagents and conditions

-

Catalytic systems that operate under milder conditions

Expanded Application in Cross-Coupling Chemistry

The compound's potential in cross-coupling chemistry could be further explored through:

-

Investigation of new catalyst systems for challenging coupling partners

-

Development of stereoselective transformations

-

Application in sequential one-pot multi-component reactions

-

Exploration of silver-nitrite-assisted cross-coupling reactions as described for related systems

Structure-Activity Relationship Studies

Creating libraries of derivatives with systematic structural modifications would enable investigation of structure-activity relationships in various applications:

-

Biological activity screening for pharmaceutical development

-

Materials properties optimization for electronics and photonics

-

Catalytic applications in organic transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume